diallyl 4-(3-ethoxy-4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Description

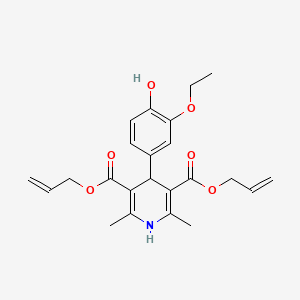

The compound diallyl 4-(3-ethoxy-4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate belongs to the 1,4-dihydropyridine (1,4-DHP) class, a scaffold renowned for its pharmacological activities, particularly as calcium channel antagonists . Structurally, it features:

- A 1,4-dihydropyridine core with 2,6-dimethyl substituents.

- Diallyl ester groups at the 3,5-positions.

- A 4-(3-ethoxy-4-hydroxyphenyl) substituent, combining electron-donating (ethoxy) and hydrogen-bonding (hydroxyl) groups.

This unique substitution pattern may enhance interactions with biological targets, such as voltage-gated calcium channels, while the diallyl ester groups influence lipophilicity and bioavailability .

Properties

IUPAC Name |

bis(prop-2-enyl) 4-(3-ethoxy-4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO6/c1-6-11-29-22(26)19-14(4)24-15(5)20(23(27)30-12-7-2)21(19)16-9-10-17(25)18(13-16)28-8-3/h6-7,9-10,13,21,24-25H,1-2,8,11-12H2,3-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDMRPBAVAOZSDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C2C(=C(NC(=C2C(=O)OCC=C)C)C)C(=O)OCC=C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Diallyl 4-(3-ethoxy-4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyridine ring and multiple functional groups that may contribute to its biological activity. Its molecular formula is . The presence of the ethoxy and hydroxy groups suggests potential interactions with various biological targets.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. Diallyl derivatives are known to scavenge free radicals, which can reduce oxidative stress in cells. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Properties

Diallyl compounds have shown promising antimicrobial effects against various pathogens. A study demonstrated that related compounds increased the permeability of bacterial membranes, leading to cell death in Gram-positive bacteria such as Staphylococcus aureus . This mechanism suggests that this compound may possess similar antimicrobial properties.

Anti-inflammatory Effects

In vitro studies have indicated that diallyl derivatives can modulate inflammatory pathways. They may inhibit the production of pro-inflammatory cytokines and enzymes like COX-2, which play a significant role in the inflammatory response. This activity could be beneficial in treating chronic inflammatory conditions.

Neuroprotective Effects

Preliminary research suggests that this compound may have neuroprotective effects. By reducing oxidative stress and inflammation in neuronal cells, it could potentially aid in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The hydroxy group on the phenyl ring may donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage.

- Membrane Disruption : Similar compounds have been shown to disrupt bacterial membranes, leading to increased permeability and cell death.

- Cytokine Modulation : The compound may inhibit signaling pathways involved in inflammation, reducing cytokine production.

Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant potential of diallyl derivatives using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels, suggesting strong antioxidant activity .

Study 2: Antimicrobial Efficacy Against Staphylococcus aureus

In another study, diallyl derivatives were tested against various bacterial strains. The results showed effective inhibition of Staphylococcus aureus growth at concentrations as low as 50 µg/mL .

Study 3: Neuroprotective Effects in Animal Models

A recent animal study assessed the neuroprotective effects of diallyl compounds in models of oxidative stress-induced neuronal injury. The results indicated a decrease in neuronal cell death and improved behavioral outcomes .

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues and their properties are summarized in Table 1.

Table 1: Structural and Functional Comparison of 1,4-DHP Derivatives

Key Comparison Points

Ester Group Effects

- Symmetry and Size: Symmetrical esters (e.g., diethyl, dimethyl) generally exhibit optimal calcium antagonist activity .

- Lipophilicity: Larger esters (e.g., diisobutyl) increase lipophilicity, which may enhance tissue penetration but reduce solubility.

Phenyl Substituent Effects

- 3-Ethoxy-4-Hydroxyphenyl vs. The hydroxyl group enables hydrogen bonding, critical for receptor affinity .

- Position of Substituents : Derivatives with meta-substituted phenyl groups (e.g., 3-hydroxyphenyl in ) show distinct activity profiles compared to para-substituted analogues, likely due to steric and electronic differences.

Q & A

Q. Methodological approach :

- Synthesize analogs via Hantzsch condensation with modified aldehydes.

- Test activity using in vitro assays (e.g., calcium flux assays for channel modulation) .

Advanced: How can researchers resolve contradictions in reported reaction pathways for dihydropyridine derivatives?

Answer:

Conflicting data (e.g., nitro vs. amino derivative formation under similar conditions) require:

- Reaction monitoring : Use HPLC or TLC at intervals to track intermediate formation.

- Controlled variable testing : Systematically vary reagents (e.g., KMnO vs. H/Pd-C for oxidation/reduction) and solvents (polar vs. nonpolar) .

- Computational validation : DFT calculations predict thermodynamic favorability of pathways, clarifying observed product ratios .

Advanced: What mechanisms underlie the compound’s interaction with biological targets (e.g., calcium channels)?

Answer:

- Calcium channel blockade : The dihydropyridine ring binds to L-type voltage-gated channels, with the 3-ethoxy-4-hydroxyphenyl group enhancing affinity via hydrophobic interactions .

- Experimental validation :

- Patch-clamp electrophysiology quantifies channel inhibition.

- Radioligand displacement assays (using H-nitrendipine) measure binding constants (K values) .

Advanced: How does the compound’s stability under varying pH and temperature conditions affect experimental reproducibility?

Answer:

- pH-dependent degradation : The ester group hydrolyzes rapidly under alkaline conditions (pH >9). Stability is maintained at pH 4–7 in buffered solutions .

- Thermal stability : Decomposition occurs above 150°C (DSC/TGA data). Store at –20°C under inert gas (N) to prevent oxidation .

Advanced: What computational modeling strategies are used to predict the compound’s reactivity and interactions?

Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to calcium channels (PDB: 1T3S).

- MD simulations : GROMACS assesses conformational stability in lipid bilayers over 100-ns trajectories.

- QSAR models : Predict bioactivity using descriptors like logP, polar surface area, and H-bond donors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.